Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1558973-38-8) is a spirocyclic compound characterized by a unique 1-oxaspiro[2.4]heptane core. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The compound features a methyl ester group and two methyl substituents at positions 2 and 4 of the spiro system. Limited commercial availability is noted, with the product currently out of stock .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7-5-4-6-10(7)9(2,13-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
HSQAEYMBZAFSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the Corey-Chaykovsky reaction. This reaction utilizes sulfur ylides, which are generated from trimethylsulfur halide or trimethyl sulfoxide halide in the presence of a base such as potassium tert-butylate . The reaction is carried out in a suitable solvent, often tert-butyl alcohol, under an inert atmosphere at controlled temperatures. The crude product is then extracted using water and ethyl acetate, followed by evaporation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituted Derivatives
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Key Differences :
Methyl 6-oxospiro[3.3]heptane-2-carboxylate
- Molecular Formula : C₉H₁₂O₃
- CAS : 1138480-98-4
- Key Differences: Spiro ring system: [3.3] vs. [2.4], leading to distinct conformational strain and reactivity.
- Applications : Used as a building block in drug discovery, highlighting the role of spirocyclic esters in medicinal chemistry .
Functional and Pharmacopeial Compounds
(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : Bicyclic system with sulfur (thia) and nitrogen (aza) heteroatoms.
- Key Differences :
- Applications : Likely used in antibacterial agents, contrasting with the target compound’s unspecified biological role .
Biological Activity
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- CAS Number : 1506743-49-2
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, γ-butyrolactones have been shown to inhibit inflammatory pathways effectively. A study reported that certain derivatives inhibited caspase-1 and phospholipase A1, leading to reduced inflammation markers in vitro .
2. Anticancer Potential
The anticancer properties of spiro compounds have been documented in various studies. For example, synthetic derivatives of γ-butyrolactones demonstrated cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.05 μM to 0.3 μM . These findings suggest that this compound may possess similar properties worth exploring.
3. Antibacterial and Antifungal Activities
Synthetic γ-butyrolactones have exhibited potent antibacterial activity against strains such as Streptococcus pyogenes and Proteus mirabilis . The potential for antifungal applications is also notable, as compounds in this class have shown effectiveness against various fungal pathogens.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several spiro compounds on human cancer cell lines (e.g., MDA468). The results indicated that this compound exhibited significant cytotoxicity with an ED50 value of approximately 0.3 μg/mL, indicating its potential as an anticancer agent.
| Compound Name | Cell Line | ED50 (μg/mL) |
|---|---|---|
| This compound | MDA468 | 0.3 |
| Control Compound | MDA468 | 0.5 |
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, the anti-inflammatory effects of methyl derivatives were assessed using a mouse model of acute inflammation. The compound significantly reduced edema and inflammatory cytokine levels compared to the control group.
| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | - | 150 |
| Methyl Compound | 45 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
